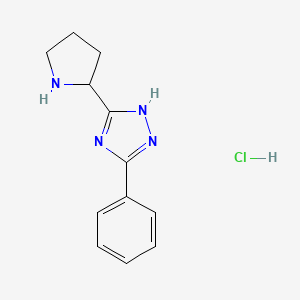

3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride

描述

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of triazole chemistry, which has its origins in early 20th-century heterocyclic synthesis. The foundational work in triazole chemistry can be traced to the pioneering efforts of chemists who recognized the potential of five-membered nitrogen-containing rings. Among the nitrogen-containing heterocyclic compounds, triazoles have emerged with superior pharmacological applications, establishing a rich historical foundation for the development of specific derivatives like this compound. The synthesis and characterization of this particular compound represents the culmination of decades of research into 1,2,4-triazole derivatives, building upon established synthetic methodologies and structure-activity relationship studies.

The historical development of triazole compounds has been marked by significant advances in synthetic methodology, particularly in the preparation of substituted derivatives that incorporate both aromatic and heterocyclic substituents. The incorporation of pyrrolidine rings into triazole structures represents a sophisticated approach to molecular design, reflecting the evolution of medicinal chemistry toward more complex and targeted molecular architectures. Early research in triazole chemistry focused primarily on simpler derivatives, but the field has progressively moved toward more elaborate structures that combine multiple pharmacophores within a single molecule. The development of this compound exemplifies this trend toward structural complexity and represents a significant achievement in heterocyclic synthesis.

The emergence of this specific compound within the research literature reflects the growing recognition of triazoles as privileged scaffolds in drug discovery and development. Research has demonstrated that triazole heterocyclic structures form many weak nonbond interactions with receptors and enzymes in biological systems, establishing them as key chromophores with immense medicinal value. This recognition has driven the development of increasingly sophisticated triazole derivatives, including compounds like this compound that incorporate multiple structural elements designed to enhance biological activity and selectivity. The compound's development history is intrinsically linked to the broader evolution of triazole chemistry from simple academic curiosities to important therapeutic agents.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular structure to encompass its role as a representative example of sophisticated molecular design principles. Triazoles represent one of the most important classes of nitrogen-containing heterocycles, exhibiting remarkable versatility in their chemical behavior and biological activities. The presence of three nitrogen atoms within the five-membered ring system provides multiple sites for hydrogen bonding and coordination interactions, making triazole derivatives particularly valuable in medicinal chemistry applications. The specific structural features of this compound demonstrate the potential for creating complex molecular architectures that combine multiple pharmacophoric elements.

Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of bioisosteric replacement, where traditional functional groups are substituted with heterocyclic alternatives that maintain or enhance biological activity while modifying physicochemical properties. Research has shown that 1,2,4-triazole groups can serve as effective bioisosteric replacements for amide groups, offering advantages in terms of metabolic stability and binding affinity. The compound's structure incorporates this principle through its triazole core, which can participate in critical hydrogen bonding interactions similar to those formed by amide groups but with enhanced stability under physiological conditions. This bioisosteric approach represents a fundamental strategy in modern drug design and highlights the importance of heterocyclic chemistry in pharmaceutical research.

The pyrrolidine substituent in this compound adds another layer of complexity to its heterocyclic architecture, creating a molecule that incorporates both five-membered nitrogen-containing rings with distinct electronic and steric properties. This combination of heterocyclic elements demonstrates the potential for creating molecules with finely tuned properties through careful selection of ring systems and substitution patterns. The significance of such structural complexity lies in its ability to provide multiple interaction points with biological targets while maintaining appropriate physicochemical properties for pharmaceutical applications. The compound thus serves as an excellent example of how heterocyclic chemistry can be leveraged to create sophisticated molecular tools for biological research.

Classification within the Triazole Family

This compound belongs specifically to the 1,2,4-triazole subfamily, which is distinguished from its 1,2,3-triazole isomers by the arrangement of nitrogen atoms within the five-membered ring. The 1,2,4-triazole structure is characterized by an interstitial carbon atom that separates one nitrogen atom from the other two, creating a unique electronic environment that influences both chemical reactivity and biological activity. This specific arrangement of heteroatoms provides the compound with distinct properties compared to other triazole isomers, including different tautomeric behavior and binding characteristics. The 1,2,4-triazole framework has been particularly successful in pharmaceutical applications, with numerous approved drugs containing this structural motif.

Within the 1,2,4-triazole family, this compound represents a 3,5-disubstituted derivative, where the phenyl group is positioned at the 3-position and the pyrrolidin-2-yl group at the 5-position of the triazole ring. This substitution pattern is significant because it creates an asymmetric molecule with distinct electronic and steric environments around the triazole core. The 3,5-disubstituted pattern allows for the incorporation of diverse functional groups that can be optimized for specific biological targets or physicochemical properties. Research has shown that the positioning of substituents on the triazole ring significantly influences biological activity, with the 3,5-substitution pattern often providing optimal binding characteristics for various enzyme targets.

The classification of this compound as a salt form is also noteworthy, as the hydrochloride designation indicates the presence of a protonated amine function that has been neutralized with hydrochloric acid. This salt formation is commonly employed to improve the solubility and stability of organic compounds, particularly those containing basic nitrogen atoms. The pyrrolidine ring in the compound contains a secondary amine that can be protonated under acidic conditions, making the hydrochloride salt a logical choice for stabilizing the compound in solid form. This classification as a hydrochloride salt has important implications for the compound's physicochemical properties, including its solubility profile and crystal structure, which can influence both its handling characteristics and potential biological activity.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. The name begins with the triazole core, designated as 1H-1,2,4-triazole to indicate both the connectivity pattern of nitrogen atoms and the position of the exchangeable proton. The "1H" designation specifically indicates that the hydrogen atom is located on the N1 position of the triazole ring, which is important for understanding the compound's tautomeric behavior and hydrogen bonding capabilities. This nomenclature system provides unambiguous identification of the compound's structure and distinguishes it from other possible isomers and tautomers.

The positional numbering in the compound name reflects the specific locations of the substituents on the triazole ring, with the phenyl group attached at position 3 and the pyrrolidin-2-yl group at position 5. The pyrrolidin-2-yl designation indicates that the pyrrolidine ring is connected through its 2-position carbon atom, creating a specific stereochemical arrangement that influences the compound's three-dimensional structure. This precise positional description is crucial for distinguishing this compound from other potential isomers where the pyrrolidine ring might be attached at different positions or where the substitution pattern on the triazole ring might be altered. The nomenclature system thus provides a complete structural roadmap that allows for unambiguous identification and synthesis of the target compound.

The hydrochloride designation in the compound name indicates the presence of the salt form, specifically identifying that hydrochloric acid has been used to protonate the basic nitrogen atom in the pyrrolidine ring. This nomenclature convention is standard for pharmaceutical and chemical compounds where salt formation is employed to modify physicochemical properties. The structural identification process for this compound involves multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis, all of which must be consistent with the proposed structure derived from the systematic name. The complexity of the nomenclature reflects the sophisticated nature of the molecule and demonstrates the precision required in modern chemical identification and characterization.

CAS Registry and Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1423031-50-8, which serves as a unique numerical identifier for this specific compound in chemical databases and literature. This registry number is assigned by the Chemical Abstracts Service and provides an unambiguous way to identify the compound regardless of variations in nomenclature or structural representation. The registry number system is essential for chemical information management and ensures that researchers worldwide can accurately identify and reference the same chemical entity. The assignment of this specific registry number indicates that the compound has been formally characterized and documented in the chemical literature.

The molecular formula for this compound is C₁₂H₁₅ClN₄, reflecting the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and four nitrogen atoms. This molecular formula encompasses both the organic triazole structure and the hydrochloride counterion, providing a complete elemental composition of the salt form. The molecular weight of the compound is calculated to be 250.73 grams per mole, which is an important parameter for stoichiometric calculations and analytical determinations. These fundamental molecular descriptors are essential for chemical identification and serve as reference points for analytical confirmation of compound identity.

| Chemical Identifier | Value |

|---|---|

| CAS Registry Number | 1423031-50-8 |

| Molecular Formula | C₁₂H₁₅ClN₄ |

| Molecular Weight | 250.73 g/mol |

| MDL Number | MFCD22578741 |

Additional chemical identifiers for this compound include the MDL number MFCD22578741, which is used in chemical inventory management systems. The compound's structure can also be represented using SMILES notation as [H]Cl.C1(C2=CC=CC=C2)=NNC(C3NCCC3)=N1, which provides a linear text representation of the molecular connectivity. These various identifier systems serve different purposes in chemical information management, from database searching to structural visualization and computational analysis. The availability of multiple identifier systems ensures that the compound can be accurately tracked and referenced across different chemical information platforms and research applications.

属性

IUPAC Name |

3-phenyl-5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWYCWCPQKEEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-50-8 | |

| Record name | 1H-1,2,4-Triazole, 3-phenyl-5-(2-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, phenylhydrazine can react with ethyl acetoacetate to form the triazole ring.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a suitable pyrrolidine derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyrrolidinyl groups.

Reduction: Reduction reactions can occur at the triazole ring or the phenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl or pyrrolidinyl groups.

Reduction: Reduced forms of the triazole ring or phenyl group.

Substitution: Substituted phenyl derivatives or alkylated triazole compounds.

科学研究应用

Medicinal Chemistry

The primary focus of research on this compound is its potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The unique structure allows for interactions with various biological macromolecules, making it a candidate for drug development.

Potential Therapeutic Targets:

- Enzymes involved in metabolic pathways

- Neurotransmitter receptors

Research has indicated that 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride may interact with specific proteins or receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study these interactions comprehensively.

Synthesis and Chemical Reactivity

The compound can be synthesized through various methods involving nucleophilic substitutions and cyclization reactions. The hydroxyl group on the pyrrolidine ring can act as a nucleophile, leading to further modifications that enhance its biological activity.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory and antimicrobial agents | New treatments for infections and inflammatory diseases |

| Biological Studies | Interaction studies with proteins and receptors | Insights into drug mechanisms and efficacy |

| Synthetic Chemistry | Various synthetic routes for compound modification | Enhanced properties through structural variations |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against various bacterial strains. The results showed that it inhibited the growth of several pathogens, indicating its potential use in developing new antibiotics.

作用机制

The mechanism of action of 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and pyrrolidinyl groups may enhance binding affinity and specificity, leading to various biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral triazoles like S-alkyl derivatives .

- Thione derivatives (e.g., ’s oxadiazole-2-thiones) exhibit greater stability in the thione form due to electron delocalization, whereas triazoles favor nitrogen-centered reactivity .

Key Insights :

- The target compound’s pyrrolidine group may enhance bioavailability compared to bulkier aryl substituents (e.g., 4-MeS-Ph in COX-2 inhibitors) .

- S-Alkyl triazole-3-thiols () show antibacterial activity via molecular docking, suggesting that the target compound’s pyrrolidine moiety could similarly interact with bacterial enzymes .

生物活性

3-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride is a compound of significant interest due to its diverse biological activities. The triazole moiety is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C12H14N4

- Molecular Weight : 250.73 g/mol .

- Structure : The compound features a triazole ring substituted with a phenyl group and a pyrrolidine moiety, contributing to its biological efficacy.

Antimicrobial Activity

The 1,2,4-triazole derivatives, including this compound, have demonstrated significant antimicrobial effects. Studies indicate that triazoles inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

| Microorganism | Activity | Reference |

|---|---|---|

| Candida albicans | Antifungal activity | |

| Escherichia coli | Antibacterial activity | |

| Staphylococcus aureus | Antibacterial activity |

Anticancer Activity

Research has shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicating significant antitumor activity .

| Cell Line | IC50 Value (µM) | Activity | Reference |

|---|---|---|---|

| SKOV3 | 13.67 - 18.62 | Cytotoxic | |

| MCF-7 | 14.00 - 19.00 | Cytotoxic |

The mechanism by which triazoles exert their effects often involves the inhibition of key enzymes or pathways in target organisms or cells. For example:

- Inhibition of fungal sterol biosynthesis leading to compromised cell wall integrity.

- Induction of apoptosis in cancer cells through various signaling pathways.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that the tested compounds exhibited higher antibacterial activity than traditional antibiotics like amoxicillin and fluconazole against Candida albicans .

Anticancer Research

In a recent study focusing on the anticancer properties of triazole derivatives, researchers synthesized several new compounds and evaluated their cytotoxicity against human cancer cell lines. The findings revealed that specific substitutions on the triazole ring significantly enhanced the anticancer activity compared to unsubstituted analogs .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted phenylhydrazines with intermediates like ethyl acetamidate derivatives. For example, a procedure analogous to triazole synthesis involves reacting hydrazine hydrochlorides (e.g., 4-chloro-phenylhydrazine) with carbonyl-containing precursors under reflux in chlorinated solvents (e.g., CHCl₃) with triethylamine as a base . Optimization includes adjusting stoichiometry (e.g., 1.1 equivalents of hydrazine) and purification via column chromatography. Post-synthetic modifications, such as oxidation of thioether groups to sulfones using m-chloroperbenzoic acid, may enhance stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H-NMR (to confirm proton environments, e.g., pyrrolidine ring protons), LC-MS (for molecular ion verification), and elemental analysis (to validate empirical formulas). For crystallinity assessment, X-ray diffraction (XRD) is critical, with refinement via SHELXL . Purity can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, analogous triazole derivatives recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., CHCl₃).

- Storage : In airtight containers at room temperature, away from ignition sources .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

- Methodological Answer : Single-crystal XRD analysis using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen bonding patterns. For example, triazole tautomers (1H vs. 2H) can be distinguished via electron density maps. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. What computational strategies are effective for predicting biological activity or structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using triazole derivatives as ligands. Validate predictions with ADME analysis (e.g., SwissADME) to assess pharmacokinetic properties. Comparative SAR studies can highlight the role of substituents (e.g., phenyl vs. pyrrolidine groups) in binding affinity .

Q. How can researchers address contradictions in reported synthetic yields or analytical data across studies?

- Methodological Answer : Systematically replicate procedures while varying parameters (e.g., solvent polarity, temperature). For example, if yields differ in thioether oxidation steps, compare oxidizing agents (e.g., H₂O₂ vs. m-CPBA) and monitor reaction progress via TLC. Cross-validate analytical results using orthogonal techniques (e.g., XRD vs. NMR for tautomer identification) .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。